δ-Opioid Receptor Binding: 2-Thiazolylalanine vs. Thienylalanine and Histidine
In a systematic structure-activity relationship study of the δ-opioid receptor-selective peptide deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-GlyNH₂), replacement of the Phe³ residue with 2-thiazolylalanine (3-(2-thiazolyl)alanine) produced an analog with a δ-receptor binding affinity Ki of 39.5–62.4 nM. This represents a 23- to 45-fold reduction in binding potency relative to the optimal heterocyclic replacement in the same study, 3-(2-thienyl)alanine (Ki = 1.38 nM), and an approximately 5- to 8-fold improvement relative to the histidine-substituted analog (Ki = 317 nM) [1]. The native Phe³-containing deltorphin I exhibits a δ-receptor Ki of approximately 0.6 nM, establishing that 2-thiazolylalanine substitution retains measurable but substantially attenuated receptor engagement compared to the native phenylalanine scaffold [1].
| Evidence Dimension | δ-Opioid receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 39.5–62.4 nM (deltorphin I analog with 2-thiazolylalanine at position 3) |
| Comparator Or Baseline | 3-(2-Thienyl)alanine: Ki = 1.38 nM; Histidine: Ki = 317 nM; Native Phe³: Ki ≈ 0.6 nM |
| Quantified Difference | 2-Thiazolylalanine exhibits 28- to 45-fold weaker binding than 2-thienylalanine and 5- to 8-fold stronger binding than histidine in the identical peptide scaffold and assay system. |
| Conditions | Radioligand competitive binding assay using [³H]DSLET (δ-selective ligand) in rat brain membrane preparations at 25°C; peptide analogs synthesized by solid-phase methodology with identical sequence except residue 3 substitution. |
Why This Matters
For researchers designing heterocyclic amino acid substitutions in peptide ligands, this dataset quantifies the precise binding penalty or advantage of selecting 2-thiazolylalanine over alternative five-membered heterocyclic replacements, enabling evidence-based scaffold selection rather than empirical trial.
- [1] Schiller PW, Weltrowska G, Nguyen TM-D, et al. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids. Journal of Medicinal Chemistry. 1995;38(7):1157-1165. doi:10.1021/jm00007a020 View Source
